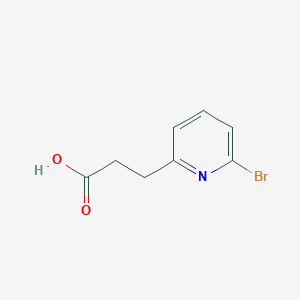

3-(6-Bromopyridin-2-yl)propanoic acid

Description

Contextual Significance of Pyridine-Based Carboxylic Acids as Privileged Scaffolds in Advanced Organic Chemistry

Pyridine-based carboxylic acids represent a class of compounds with significant importance in advanced organic chemistry, particularly in the field of medicinal chemistry. nih.govnih.gov These structures are considered "privileged scaffolds" because the pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in a vast number of biologically active compounds and approved pharmaceutical drugs. nih.govmdpi.com The incorporation of a carboxylic acid group adds a crucial functional handle that can participate in hydrogen bonding, act as a proton donor or acceptor, and serve as a reactive site for forming esters, amides, and other derivatives.

The combination of the pyridine core and the carboxylic acid moiety gives rise to a wide spectrum of biological activities. nih.gov Derivatives of pyridine carboxylic acid isomers have been instrumental in the development of drugs for treating a multitude of conditions, including cancer, diabetes, infections, and inflammatory diseases. nih.govnih.gov Their ability to chelate metal ions and interact with the active sites of enzymes makes them powerful templates for designing new enzyme inhibitors. nih.govrsc.org Consequently, research into these scaffolds remains highly active, with a continuous exploration of new derivatives for potential therapeutic applications. nih.gov

Strategic Importance of Halogenated Pyridine Systems as Versatile Synthons in Chemical Transformations

Halogenated pyridine systems are foundational building blocks, or synthons, in organic synthesis. The presence of a halogen atom, such as bromine, on the pyridine ring provides a highly valuable reactive site for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity is most prominently exploited in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular frameworks. nih.gov

Reactions such as the Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig couplings allow for the selective replacement of the halogen atom with a wide variety of substituents. nih.govnih.gov This versatility enables chemists to systematically modify the structure of the pyridine core, which is essential for diversifying molecular structures and fine-tuning their properties in drug discovery and materials science. The position of the halogen on the pyridine ring can influence the electronic properties and reactivity of the molecule, allowing for site-selective functionalization in polyhalogenated systems. nih.gov The strategic use of halogenated pyridines streamlines the synthesis of complex targets, making them indispensable in both academic and industrial research. nih.gov

Structural Framework of 3-(6-Bromopyridin-2-yl)propanoic Acid: Integration of Reactive Bromopyridine and Carboxylic Acid Functionalities

The structural framework of this compound (CAS Number: 165105-40-8) is a prime example of a bifunctional molecule designed for synthetic utility. It integrates two key reactive centers onto a single scaffold: a bromopyridine unit and a propanoic acid side chain.

The 6-bromopyridine moiety serves as the handle for cross-coupling reactions. The bromine atom at the 6-position of the pyridine ring is susceptible to oxidative addition by transition metal catalysts (e.g., palladium), initiating a catalytic cycle that allows for the introduction of new functional groups at this position. The propanoic acid group, attached at the 2-position of the ring, offers an independent site for chemical modification. The carboxylic acid can be readily converted into esters, amides, acid chlorides, or other functional groups through well-established synthetic protocols. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure.

| Property | Value |

|---|---|

| CAS Number | 165105-40-8 cymitquimica.com |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol cymitquimica.com |

| Purity | ~98% cymitquimica.com |

Overview of Research Trajectories and Academic Objectives for this compound

The primary research trajectory for this compound is its application as a versatile intermediate in the synthesis of complex organic molecules. Its bifunctional nature makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Academic and industrial objectives for utilizing this compound would logically include:

Synthesis of Novel Pharmaceutical Agents: By leveraging the two reactive sites, researchers can synthesize a diverse range of substituted pyridine derivatives. The bromine atom can be replaced via cross-coupling to introduce aryl, heteroaryl, or alkyl groups, while the carboxylic acid can be coupled with various amines or alcohols to explore different substituent effects on biological activity.

Development of Molecular Probes and Ligands: The pyridine scaffold is crucial for designing ligands that can coordinate to metal centers in catalysts or interact with biological targets. The defined structure of this compound allows for the systematic and predictable synthesis of such molecules.

Combinatorial Chemistry: The orthogonal reactivity of the bromine and carboxylic acid functionalities makes this compound well-suited for combinatorial synthesis strategies. One functional group can be reacted while the other is protected, and vice-versa, allowing for the rapid generation of a large number of distinct molecular entities.

In essence, the academic and research value of this compound lies not in its own end-use, but in its role as a foundational building block for constructing more elaborate and functionally complex chemical structures.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-bromopyridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-3H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHGAMBYYFLQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 6 Bromopyridin 2 Yl Propanoic Acid

Reactivity at the Bromine Atom: Catalytic Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine (B92270) ring makes 3-(6-bromopyridin-2-yl)propanoic acid an excellent substrate for a range of catalytic cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures. The electron-deficient nature of the pyridine ring can influence the oxidative addition step in these catalytic cycles.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. scirp.orgrsc.org This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. scirp.org

Typical Suzuki-Miyaura Reaction Conditions

| Parameter | Description |

|---|---|

| Aryl Halide | This compound |

| Boron Reagent | Arylboronic acid, Vinylboronic acid, etc. |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) sources |

| Ligand | PPh₃, RuPhos, or other phosphine-based ligands |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, Water, or mixtures |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. semanticscholar.orgpharmainfonepal.com This reaction has become a cornerstone of medicinal chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines where traditional methods like nucleophilic aromatic substitution are ineffective. semanticscholar.orgscispace.com

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. acs.org The choice of phosphine (B1218219) ligand is critical and has evolved through several "generations" to accommodate a wider range of amine coupling partners and milder reaction conditions. semanticscholar.org Although this methodology is broadly applicable to heteroaryl halides, specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in published studies.

General Buchwald-Hartwig Amination Conditions

| Parameter | Description |

|---|---|

| Aryl Halide | This compound |

| Amine | Primary or secondary amines, ammonia (B1221849) equivalents |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Sterically hindered phosphines (e.g., BrettPhos, RuPhos) |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Sonogashira Coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. This reaction is highly valuable for the synthesis of substituted alkynes. The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. While nitrogen-containing heterocycles are often used in Sonogashira reactions, specific applications to this compound are not widely documented.

Heck Coupling , or the Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. The reaction requires a base and is a key method for the vinylation of aryl halides. The mechanism includes oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product. The reaction often exhibits high stereoselectivity. Research on the Heck coupling of bromopyridine derivatives exists, but specific studies focused on this compound are limited.

Representative Heck and Sonogashira Conditions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | DMF, THF |

| Heck | Alkene (e.g., Styrene (B11656), Acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Transformations Involving the Carboxylic Acid Functionality

The propanoic acid side chain provides a second site for chemical modification, independent of the pyridine ring's bromine atom. These reactions are standard transformations of carboxylic acids.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The Fischer esterification, a common method, involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and the use of excess alcohol or removal of water drives it toward the product.

Amidation is the formation of an amide from a carboxylic acid and an amine. This typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally unfavorable. Activating agents, known as coupling reagents, convert the carboxylic acid's hydroxyl group into a better leaving group.

Peptide Coupling is a specific type of amidation used to form peptide bonds between amino acids. A variety of sophisticated coupling reagents have been developed to facilitate this reaction with high efficiency and minimal side reactions, particularly racemization. Common reagents include carbodiimides like EDC and phosphonium or uronium salts like PyBOP and HATU. These reagents activate the carboxylic acid, allowing it to react with the amine component. While this compound could theoretically be coupled to amino acids or other amines using these standard protocols, specific published examples are scarce.

Common Coupling Reagents for Amidation

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | EDC, DCC | Forms a reactive O-acylisourea intermediate. |

| Phosphonium Salts | PyBOP, PyAOP | Activates the carboxylic acid as an active ester. |

| Uronium/Aminium | HBTU, HATU | Forms an active ester; known for high efficiency. |

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The direct decarboxylation of simple alkanoic acids like this compound is typically difficult and requires harsh conditions. However, specialized methods can achieve this transformation. For instance, radical-mediated decarboxylative reactions, sometimes coupled with other bond-forming events (e.g., decarboxylative cross-coupling), have been developed. A notable example is the alkyl-Heck-type reaction where aliphatic acids can be coupled with alkenes via in-situ formation of alkyl peroxide intermediates, which then undergo decarboxylation. There are no specific studies found describing the decarboxylation of this compound in the literature.

Lactamization or Lactone Formation via Intramolecular Cyclization

The structural arrangement of this compound, featuring a carboxylic acid group on a propyl chain attached to a pyridine ring, presents the potential for intramolecular cyclization to form a lactam. This type of reaction, known as lactamization, is a crucial process in the synthesis of various heterocyclic compounds, including those with biological activity. The feasibility and efficiency of this cyclization can be influenced by several factors, including the choice of reagents and reaction conditions.

One established method for achieving such transformations is the Meyers' lactamization. This reaction has been effectively used for the stereoselective synthesis of bicyclic lactams, which can serve as chiral building blocks for more complex nitrogen-containing heterocycles. nih.gov While traditionally performed in toluene, variations using water or a water/methanol mixture have been explored. nih.gov For instance, the lactamization of a related δ-keto-ester was successfully achieved with high stereoselectivity and complete conversion using pivalic acid catalysis under microwave irradiation. nih.gov This suggests that similar conditions could be favorable for the cyclization of this compound.

The "trimethyl lock" system offers another powerful strategy for facilitating lactonization, a process analogous to lactamization. nih.gov This system utilizes substituted phenol propionic acid derivatives that, upon unmasking of a hydroxyl group, undergo rapid and spontaneous intramolecular cyclization. nih.gov The strategic placement of gem-dimethyl groups on the propionic acid chain can increase the rate of cyclization by orders of magnitude. nih.gov This principle could potentially be adapted to the this compound framework to promote efficient ring closure.

Furthermore, transition-metal-free, base-catalyzed intramolecular cyclization has proven effective for the synthesis of other heterocyclic systems, such as 2-substituted benzo[b]furans from 2-ynylphenols. rsc.org The use of a simple base like cesium carbonate under mild conditions offers a practical and accessible method for cyclization. rsc.org This approach could be investigated for its applicability to the lactamization of this compound.

The reactivity of the propanoic acid side chain is a key element in these potential cyclization reactions. The interplay between the carboxylic acid function and the pyridine ring will dictate the propensity for ring formation and the stability of the resulting lactam.

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is a core component of its chemical reactivity, influencing and being influenced by the bromo and propanoic acid substituents. The nitrogen atom and the distribution of π-electrons within the ring govern its behavior in a variety of chemical transformations.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquimicaorganica.org This deactivation makes reactions like nitration and sulfonation require harsh conditions. quimicaorganica.orgquora.com When substitution does occur, it is directed to the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable. quimicaorganica.orgquora.comaklectures.com Attack at the 2-, 4-, or 6-positions would lead to a resonance structure with a positive charge on the electronegative nitrogen, which is energetically unfavorable. quora.com

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.orgstackexchange.com The stability of the anionic intermediate is enhanced in these cases because a resonance form can place the negative charge on the electronegative nitrogen atom. stackexchange.com In this compound, the bromine atom at the 6-position is a potential leaving group for such reactions. Studies on related 2-halopyridines have shown that they readily undergo nucleophilic substitution with various nucleophiles. tandfonline.comsci-hub.se The reactivity of the leaving group can vary, with some reactions following the order F > Cl ≈ Br > I, suggesting that the addition of the nucleophile is the rate-determining step. nih.gov However, in other cases, the departure of the leaving group is rate-determining. sci-hub.se

The presence of the propanoic acid substituent at the 2-position can also influence the regioselectivity and rate of substitution reactions on the pyridine ring.

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is available for reactions with electrophiles, similar to tertiary amines. wikipedia.org This allows for both N-oxidation and N-alkylation.

N-Oxidation of pyridine and its derivatives is typically achieved using peracids. wikipedia.orggoogle.com The resulting pyridine N-oxides exhibit altered reactivity. The N-oxide group is activating for electrophilic substitution, particularly at the 4-position, and can also facilitate nucleophilic substitution at the 2- and 6-positions. researchgate.net For instance, 2-bromopyridine (B144113) can be oxidized to 2-bromopyridine-N-oxide, which can then be used in further synthetic transformations. google.comwikipedia.org

N-Alkylation occurs when pyridine derivatives react with alkyl halides, leading to the formation of pyridinium salts. wikipedia.orgnih.gov This process introduces a positive charge on the nitrogen atom, which significantly increases the reactivity of the ring towards nucleophilic attack. wikipedia.orgnih.gov The formation of N-alkyl-2-halopyridinium salts can circumvent issues of competing O-alkylation in related pyridone systems and activates the 2-halo substituent towards substitution. nih.gov The N-alkylation of 2-pyridones has been achieved using various methods, including the use of tetraalkylammonium fluoride as a catalyst. google.com The resulting N-alkylated pyridinium salts are valuable intermediates in organic synthesis. nih.gov

| Reaction Type | Reagents | Product | Effect on Ring Reactivity |

|---|---|---|---|

| N-Oxidation | Peracids (e.g., peracetic acid) | Pyridine N-oxide | Activates for electrophilic and nucleophilic substitution |

| N-Alkylation | Alkyl halides | Pyridinium salt | Increases reactivity towards nucleophilic attack |

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism involving the concerted transfer of a proton and an electron. wikipedia.org Pyridine and its derivatives can participate in PCET processes, acting as proton acceptors. nih.gov The study of PCET is crucial in various chemical and biological systems, including photosynthesis and respiration. wikipedia.org Theoretical studies have explored the potential for PCET in clusters of pyridine with water molecules. researchgate.net

The bromine atom on the pyridine ring of this compound also opens the door to radical reactions. Halopyridines can undergo photostimulated reactions with various nucleophiles via a radical-nucleophilic substitution (SRN1) mechanism. acs.org Additionally, selective single-electron reduction of halopyridines can generate the corresponding heteroaryl radicals. nih.gov These radicals can then participate in addition reactions with alkenes and alkynes in a process known as radical hydroarylation. nih.gov The mechanism often involves a proton-coupled electron transfer to generate the pyridyl radical. nih.gov The stability of carbon radicals follows the order of 3° > 2° > 1°, which influences the selectivity of radical halogenation reactions. libretexts.org

| Reaction Type | Key Feature | Potential Outcome for this compound |

|---|---|---|

| Proton-Coupled Electron Transfer (PCET) | Concerted transfer of a proton and an electron | Participation as a proton acceptor in redox processes |

| Radical Reactions | Generation of a pyridyl radical via C-Br bond cleavage | Undergoing radical substitution or addition reactions |

Investigating Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and optimizing synthetic procedures. This involves identifying intermediates and monitoring the progress of the reaction over time.

Various spectroscopic techniques are invaluable for studying reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the disappearance of starting materials and the appearance of products. nih.gov For instance, proton NMR can be used to follow the substitution of ligands in a metal complex. up.ac.za The chemical shifts in both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the atoms in the molecule, which changes as the reaction progresses. wikipedia.orgup.ac.za

Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups and can be used to monitor changes in bonding during a reaction. up.ac.zaresearchgate.net The characteristic vibrations of pyridine ring modes, for example, shift upon coordination to a metal center. up.ac.za

UV-visible (UV-vis) absorption and fluorescence spectroscopy can also be employed to study the electronic properties of the molecules involved in a reaction. researchgate.net These techniques are particularly useful for studying reactions that involve changes in conjugation or the formation of colored intermediates.

Mass spectrometry is another critical tool for identifying reaction products and intermediates by providing information about their molecular weight and fragmentation patterns. mdpi.com

By combining these spectroscopic methods, it is possible to gain a detailed picture of the reaction pathway, identify transient intermediates, and ultimately elucidate the reaction mechanism. For example, in the study of nucleophilic aromatic substitution on pyridinium ions, NMR spectroscopy was used to determine the rate constants of the reactions. nih.gov Similarly, the progress of direct arylation reactions of pyridine N-oxides has been monitored by analyzing substrate consumption and product formation rates. fu-berlin.de

Kinetic Studies and Reaction Rate Determination

Extensive searches of scientific literature and chemical databases did not yield specific kinetic studies or reaction rate determination data for the compound this compound. While the synthesis and reactivity of related pyridine and propanoic acid derivatives are documented, detailed investigations into the reaction kinetics, including rate constants, reaction orders, and activation energies specifically for this compound, are not publicly available in the reviewed sources.

Further research would be necessary to establish the kinetic profile of this compound in various chemical transformations. Such studies would typically involve monitoring the concentration of reactants and products over time under controlled conditions (e.g., temperature, pressure, catalyst concentration) to elucidate the mechanistic pathways and quantify the rates of reaction.

Derivatization and Structural Modification of 3 6 Bromopyridin 2 Yl Propanoic Acid

Synthesis of Variously Substituted Pyridylpropanoic Acid Analogues

The synthesis of analogues of 3-(6-bromopyridin-2-yl)propanoic acid primarily leverages the reactivity of the bromine atom, which is amenable to a variety of transition metal-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide range of substituents at the 6-position of the pyridine (B92270) ring, fundamentally altering the steric and electronic properties of the parent molecule.

Key Synthetic Strategies:

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The bromine atom at the 6-position can be readily coupled with various aryl or heteroaryl boronic acids or esters. This strategy is instrumental in creating biaryl structures, which are common motifs in pharmacologically active compounds. For instance, (6-bromopyridin-3-yl)boronic acid and its corresponding boronic esters have been identified as valuable bifunctional building blocks for combinatorial chemistry, highlighting the utility of this chemical handle. nih.gov

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) can be employed to introduce diverse functionalities at the bromine-substituted position.

Synthesis of Isomeric Analogues: The core scaffold can be varied by altering the substitution pattern on the pyridine ring during the initial synthesis. For example, synthetic routes targeting 3-(2-aminocarbonylphenyl)propanoic acid analogues have been developed, showcasing the modularity in constructing related propanoic acid derivatives. nih.gov

Below is a table illustrating potential analogues synthesized via cross-coupling reactions.

| Coupling Reaction | Reagent | Resulting Substituent at 6-position | Analogue Class |

| Suzuki-Miyaura | Phenylboronic acid | Phenyl | Aryl-substituted pyridylpropanoic acid |

| Sonogashira | Phenylacetylene | Phenylethynyl | Alkynyl-substituted pyridylpropanoic acid |

| Buchwald-Hartwig | Aniline | Phenylamino | Amino-substituted pyridylpropanoic acid |

| Heck | Styrene (B11656) | Styrenyl | Alkenyl-substituted pyridylpropanoic acid |

Functionalization of the Pyridine Ring at Positions Remote from the Bromine and Propanoic Acid Groups

Modifying the pyridine ring at positions other than those bearing the primary functional groups (C3, C4, C5) is crucial for fine-tuning molecular properties. This is often more challenging and typically relies on C-H bond functionalization techniques.

Recent advances in organometallic chemistry have provided pathways for such transformations. One notable example involves the reaction of a related compound, 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine, with an iridium(III) source. This reaction resulted in a "rollover" cyclometalated complex, where a C-H bond at a remote position on the bromo-pyridine ring was activated to form a new carbon-iridium bond. rsc.orgresearchgate.net This demonstrates that even typically inert C-H bonds on the pyridine scaffold can be selectively functionalized under appropriate conditions.

General strategies for pyridine functionalization that could be adapted include:

Minisci-type Reactions: These reactions involve the addition of carbon-centered radicals to protonated heteroaromatics, though they can sometimes lead to mixtures of isomers. nih.gov

Deoxygenative C-H Functionalization: Using pyridine-N-oxide derivatives allows for the introduction of various functional groups, including organosulfur moieties, under mild conditions. researchgate.net This approach often provides high regioselectivity.

Elaboration of the Propanoic Acid Side Chain (e.g., formation of amides, esters, or reduced forms)

The propanoic acid side chain offers a rich site for derivatization through standard carboxylic acid chemistry. These modifications are fundamental for exploring structure-activity relationships, improving pharmacokinetic properties, and attaching probes or other molecular entities.

Amide Formation: The carboxylic acid can be converted into a wide array of primary, secondary, or tertiary amides. This is typically achieved by activating the carboxylic acid with a coupling reagent (e.g., HBTU, carbodiimides like EDC) followed by the addition of a desired amine. nih.govkhanacademy.org This reaction is central to the construction of peptide-like structures and is a cornerstone of medicinal chemistry. Side chain modifications of peptides have shown that C-terminal alterations, analogous to modifying the propanoic acid, can significantly impact biological activity. nih.gov

Ester Formation: Esterification can be accomplished through methods like the Fischer esterification (reaction with an alcohol under acidic catalysis) or by reacting the carboxylate salt with an alkyl halide. khanacademy.org Esters are often used as prodrugs to enhance bioavailability.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(6-bromopyridin-2-yl)propan-1-ol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

The table below summarizes these key transformations.

| Derivative Type | General Reaction | Common Reagents |

| Amide | Amide Coupling | Amine (R-NH₂), EDC, HOBt, HBTU |

| Ester | Esterification | Alcohol (R-OH), H₂SO₄ (cat.); or Alkyl halide (R-X), Base |

| Alcohol | Reduction | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) |

Stereochemical Control in Derivative Synthesis

Introducing chirality into the derivatives of this compound can be critical, as stereoisomers of a molecule often exhibit different biological activities and pharmacokinetic profiles. Stereocenters can be introduced on the propanoic acid side chain, for example, at the alpha- or beta-position.

Methods for achieving stereochemical control include:

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used to guide the formation of a specific enantiomer. For instance, chiral N-acyloxazolidinones have been used to synthesize enantiopure β-substituted β-amino acids. researchgate.net

Chiral Resolution: A racemic mixture of a derivative can be separated into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Challenges of Racemization: In some synthetic steps, particularly when coupling N-substituted amino acids, there can be a risk of racemization at the chiral center. nih.gov Studies on the synthesis of N-(purin-6-yl)dipeptides found that the choice of synthetic route was critical to preserving stereochemical integrity, with nucleophilic substitution proving superior to a carbodiimide-based coupling approach that led to diastereomeric mixtures. nih.gov The synthesis of optically active 3-(2-aminocarbonylphenyl)propanoic acid analogs further underscores the importance of stereochemistry in developing potent and selective compounds. nih.gov

Parallel Synthesis and Library Generation from this compound

The structure of this compound is exceptionally well-suited for the creation of large compound libraries using parallel synthesis techniques. nih.gov Combinatorial chemistry allows for the rapid generation of a multitude of structurally related compounds from a central scaffold, which can then be screened for desired properties. nih.gov

The two key points of diversity on the molecule are:

The 6-position of the pyridine ring: The bromine atom can be replaced with a diverse set of building blocks (R¹) via cross-coupling reactions.

The carboxylic acid group: This can be converted into a library of amides or esters by reacting it with a collection of different amines or alcohols (R²).

This two-dimensional approach allows for the generation of a matrix of compounds with the general structure shown below. Synthesis can be performed in a parallel format, either in solution-phase or using solid-phase techniques where the scaffold is attached to a resin. mdpi.comnih.gov The ability to use the 2-halopyridine moiety for intermolecular palladium-catalyzed coupling reactions is amenable to parallel synthesis, facilitating the efficient production of libraries. researchgate.net The concept of using privileged scaffolds that are pre-functionalized for combinatorial synthesis is a powerful strategy in drug discovery. researchgate.net

Illustrative Combinatorial Library Structure

| R² = Amine 1 | R² = Amine 2 | R² = Amine 3 | |

| R¹ = Aryl Group A | Compound A1 | Compound A2 | Compound A3 |

| R¹ = Aryl Group B | Compound B1 | Compound B2 | Compound B3 |

| R¹ = Aryl Group C | Compound C1 | Compound C2 | Compound C3 |

Applications of 3 6 Bromopyridin 2 Yl Propanoic Acid As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Ring Systems (e.g., fused pyridines, imidazopyridines)

The structural framework of 3-(6-Bromopyridin-2-yl)propanoic acid is particularly well-suited for the synthesis of more elaborate heterocyclic systems, such as imidazopyridines. Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that are prevalent in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The synthesis of the imidazo[1,2-a]pyridine (B132010) core often involves the reaction of a 2-aminopyridine (B139424) derivative with various partners. nih.govbeilstein-journals.org While this compound itself is not a direct precursor, its 6-bromo-2-aminopyridine analogue is a key starting material. The propanoic acid derivative can be strategically transformed into such precursors. For instance, the carboxylic acid could be converted to an amide and subjected to a Hofmann rearrangement, or a Curtius rearrangement of a corresponding acyl azide (B81097) could yield the crucial amino group at the 2-position of the pyridine (B92270) ring.

Furthermore, derivatives of the 6-bromopyridine scaffold have been successfully used to synthesize complex organometallic compounds. For example, the related ligand 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine has been used to create a rollover iridium(III) cyclometalated complex. rsc.org This demonstrates the utility of the bromopyridine moiety in accessing complex, functional molecular structures through C-H bond activation, highlighting the potential of its propanoic acid analogue as a starting point for similarly complex heterocyclic systems. rsc.org

A general synthetic approach to imidazopyridines is outlined in the table below, illustrating the type of transformations where derivatives of this compound could be employed.

| Reaction Type | Reactants | Product | Significance |

| Cycloaddition nih.gov | Propargyl alcohols and 2-aminopyridines | C3-carbonylated imidazopyridines | Provides access to a wide range of substituted imidazopyridines with potential antiproliferative activity. nih.gov |

| Three-Component Reaction beilstein-journals.org | Aldehyde, 2-aminopyridine, and alkyne | Imidazo[1,2-a]pyridines | An efficient one-pot method for generating molecular diversity. beilstein-journals.org |

| Condensation researchgate.net | 2-aminopyridine and 3-bromopentane-2,4-dione | 1-[2-methylimidazo[1,2-α] pyridine-3-yl]ethanone | Forms the core structure for further elaboration into biologically active molecules. researchgate.net |

Role in the Assembly of Extended Molecular Architectures

The distinct functional groups of this compound make it an excellent candidate for constructing extended molecular architectures through non-covalent interactions. The carboxylic acid group is a robust hydrogen-bond donor and acceptor, the pyridine nitrogen atom is a hydrogen-bond acceptor, and the bromine atom can participate in halogen bonding. This multi-functional nature allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. rsc.org The formation of these supramolecular structures is driven by the thermodynamic favorability of forming multiple, cooperative non-covalent bonds. mdpi.com

Utilization in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds. mdpi.com The specific and directional nature of the interactions that this compound can form makes it a powerful tool in this field.

Hydrogen bonds are highly directional and are fundamental to the creation of organized molecular assemblies. elsevierpure.com The carboxylic acid moiety of this compound can form strong, predictable hydrogen-bonding patterns. The most common motif is the carboxylic acid dimer, a robust eight-membered ring formed by two molecules. Alternatively, it can form catemers (chains) or interact with the pyridine nitrogen of another molecule. These interactions can be used to build extended networks. elsevierpure.comresearcher.life

Furthermore, this compound is a prime candidate for forming co-crystals. nih.gov A co-crystal is a crystalline structure composed of two or more neutral molecules held together by non-covalent interactions. nih.gov By combining this compound with other pharmaceutically acceptable compounds (co-formers) that have complementary hydrogen-bonding sites (e.g., amides, other pyridines), it is possible to create new solid forms with modified physicochemical properties, such as solubility and stability. nih.govnih.govgoogle.com

| Interaction Type | Donor/Acceptor Groups | Resulting Structure |

| Hydrogen Bonding | Carboxylic Acid Dimer (-COOH ... HOOC-) | Dimeric pairs, often a building block for larger assemblies. |

| Hydrogen Bonding | Carboxylic Acid to Pyridine (-COOH ... N-py) | Chains or more complex networks. |

| Co-crystal Formation | Carboxylic Acid and a Co-former (e.g., Nicotinamide) | A new crystalline solid with potentially improved properties. nih.govgoogle.com |

The pyridine nitrogen atom and the carboxylate group (the deprotonated form of the carboxylic acid) are excellent ligands for coordinating with metal ions. libretexts.orgnih.govscirp.org This property allows this compound to be used in the synthesis of coordination compounds, including discrete molecular complexes and extended coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.netmdpi.comrsc.org

MOFs are crystalline materials in which metal ions or clusters are linked by organic molecules, creating porous structures. researchgate.netnih.gov The properties of the resulting MOF, such as pore size, stability, and functionality, can be tuned by carefully selecting the metal and the organic linker. mdpi.com The bifunctional nature of this compound, capable of bridging metal centers, makes it a potential linker for creating MOFs with applications in gas storage, separation, and catalysis. researchgate.netrsc.org

Scaffold for the Development of Ligands in Catalysis

In catalysis, a ligand coordinates to a metal center to modulate its reactivity and selectivity. The core structure of this compound can serve as a scaffold for developing new ligands. nih.gov The pyridine and carboxylate groups can bind to a metal, holding it in a specific geometry. The rest of the molecule, including the bromine atom, can be modified through reactions like Suzuki or Sonogashira cross-coupling to introduce other functional groups. These modifications can tune the steric and electronic environment around the metal center, thereby influencing the outcome of a catalytic reaction. nih.gov

The concept of using a molecular scaffold to bring a substrate and a catalytic center into close proximity can significantly accelerate reactions. nih.gov Derivatives of propanoic acid have been investigated as promising scaffolds for developing novel therapeutic agents by targeting specific enzymes. mdpi.com This principle of a core structure providing a framework for functionalization is directly applicable to the design of new catalysts.

Incorporation into Functional Organic Materials or Polymers

The reactivity of the carboxylic acid and the bromo-pyridine groups allows for the incorporation of this compound into polymers. The carboxylic acid can undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. mdpi.comresearchgate.net Introducing the bromopyridine unit into the polymer backbone can impart specific properties such as:

Thermal Stability : The rigid aromatic pyridine ring can increase the glass transition temperature and thermal stability of the polymer.

Flame Retardancy : The presence of bromine and nitrogen can confer flame-retardant properties.

Functionality : The bromine atom serves as a handle for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain to create functional materials.

This approach enables the synthesis of specialty polymers with tailored properties for advanced applications. abo.fi

Computational and Theoretical Studies on 3 6 Bromopyridin 2 Yl Propanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the determination of a molecule's electronic structure and, consequently, its geometry and stability. For 3-(6-bromopyridin-2-yl)propanoic acid, DFT calculations would typically be initiated by optimizing the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.

Conformational analysis would be a crucial aspect of this study, particularly focusing on the rotational freedom of the propanoic acid side chain relative to the pyridine (B92270) ring. By mapping the potential energy surface as a function of key dihedral angles, researchers could identify various stable conformers and the energy barriers between them. Such studies often employ various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to ensure accuracy. wikipedia.orgyoutube.com The resulting data on bond lengths, bond angles, and dihedral angles for the most stable conformer would provide fundamental insights into the molecule's shape and electronic distribution.

Table 1: Hypothetical Data from DFT Geometry Optimization of this compound

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | Data not available |

| C=O Bond Length | Data not available |

| O-H Bond Length | Data not available |

| Pyridine Ring Planarity | Data not available |

| Dihedral Angle (Ring-Chain) | Data not available |

Note: This table is illustrative of the type of data that would be generated from DFT calculations. No experimental or theoretical data for this specific molecule could be located in the searched literature.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ekb.eg The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). dovepress.com

For this compound, FMO analysis, performed on the DFT-optimized geometry, would calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ias.ac.in Furthermore, visualizing the spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the analysis would show whether the electron density of the HOMO is concentrated on the pyridine ring, the bromine atom, or the carboxylic acid group, thereby predicting how the molecule would interact with other reagents.

Table 2: Illustrative FMO Analysis Parameters for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | ELUMO - EHOMO; indicates chemical reactivity |

Note: This table represents typical outputs of an FMO analysis. Specific values for the target compound are not available in the reviewed literature.

Elucidation of Reaction Mechanisms Through Transition State Modeling

Computational chemistry provides invaluable tools for mapping the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants to products. By locating and characterizing the transition state structure for a proposed reaction involving this compound, researchers could calculate the activation energy, which is the primary determinant of the reaction rate.

This type of modeling could be used to investigate various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon, reactions at the carboxylic acid group, or electrophilic aromatic substitution on the pyridine ring. The calculated activation barriers for competing pathways would allow for predictions of reaction feasibility and product selectivity under different conditions. However, no such specific transition state modeling studies for reactions involving this compound have been reported in the surveyed literature.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation of this compound, either in a solvent or in the solid state, would offer insights into its intermolecular interactions. nih.gov

These simulations could predict how molecules of the compound interact with each other and with solvent molecules, which is crucial for understanding solubility and aggregation behavior. By analyzing the trajectories of the molecules, one could identify persistent intermolecular contacts, such as hydrogen bonds or π-π stacking, that might lead to self-assembly into larger, ordered structures. Such simulations are computationally intensive but provide a level of detail about dynamic processes that is inaccessible through static calculations. At present, no MD simulation studies specifically targeting this compound are available.

Hydrogen Bonding and Non-Covalent Interaction Analysis in the Crystal Lattice

Should a crystal structure for this compound be determined, a detailed analysis of the non-covalent interactions within the crystal lattice would be possible. The primary interaction expected for this molecule is hydrogen bonding, particularly involving the carboxylic acid group, which can act as both a hydrogen bond donor (the -OH group) and acceptor (the C=O group). researchgate.net This often leads to the formation of characteristic dimers or chain-like structures in the solid state.

In addition to the strong O-H···O or O-H···N (pyridine nitrogen) hydrogen bonds, weaker interactions such as C-H···O contacts and halogen bonding (involving the bromine atom) could also play a significant role in stabilizing the crystal packing. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these varied intermolecular contacts. A thorough search of crystallographic databases and the literature did not yield a reported crystal structure or any associated analysis of non-covalent interactions for this compound.

Advanced Analytical Methodologies for Research on 3 6 Bromopyridin 2 Yl Propanoic Acid

Application of High-Resolution Mass Spectrometry for Molecular Formula Determination and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive determination of a compound's elemental composition. nih.govnih.gov For 3-(6-bromopyridin-2-yl)propanoic acid, with a molecular formula of C₈H₈BrNO₂, HRMS can measure the mass-to-charge ratio (m/z) of its molecular ion to a high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing it from any other compounds with the same nominal mass.

The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a distinct isotopic pattern in the mass spectrum. The HRMS analysis would show two peaks of almost equal intensity separated by approximately 2 Da, which is a clear signature for a monobrominated compound.

Beyond initial identification, HRMS is crucial for real-time reaction monitoring. In the synthesis of this compound, analysts can track the consumption of starting materials and the formation of the desired product by monitoring their respective accurate masses, providing a powerful method for reaction optimization and mechanistic studies.

| Adduct Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 229.98113 | 231.97908 |

| [M+Na]⁺ | 251.96307 | 253.96102 |

| [M-H]⁻ | 227.96657 | 229.96452 |

Note: Data is predicted based on the molecular formula C₈H₈BrNO₂. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the four aliphatic protons of the propanoic acid side chain. docbrown.info The aromatic region would display a characteristic splitting pattern (likely a triplet and two doublets), while the propanoic chain would exhibit two triplets corresponding to the adjacent -CH₂- groups. The acidic proton of the carboxyl group would appear as a broad singlet at the downfield end of the spectrum. chemicalbook.com

The ¹³C NMR spectrum would complement this by showing eight distinct signals: three for the aliphatic carbons (CH₂, CH₂, and C=O) and five for the pyridine ring carbons (three CH and two quaternary carbons, one of which is bonded to bromine). docbrown.info

2D NMR techniques are used to confirm these assignments unequivocally. nih.gov

COSY (Correlation Spectroscopy) would establish the connectivity between the protons on adjacent carbons, confirming the -CH₂-CH₂- fragment of the propanoic acid chain and the coupling between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the connection between the propanoic acid chain and the pyridine ring by showing correlations between protons and carbons that are two or three bonds away. For instance, an HMBC correlation between the C2-position of the pyridine ring and the protons of the adjacent methylene (B1212753) group would confirm the substitution pattern.

Furthermore, variable-temperature (VT) NMR could be employed to study dynamic processes such as restricted rotation around the C-C bond linking the side chain to the pyridine ring or the dynamics of intermolecular hydrogen bonding of the carboxylic acid dimer.

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -COOH | ~11-12 | s (broad) | ~178-180 |

| Pyridine-H (aromatic) | ~7.2-7.8 | m | ~120-155 |

| -CH₂- (alpha to ring) | ~3.1-3.3 | t | ~34-36 |

| -CH₂- (beta to ring) | ~2.7-2.9 | t | ~30-32 |

Note: Chemical shifts are estimations based on general values for propanoic acid and bromopyridine moieties. docbrown.infodocbrown.info

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Arrangement

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise details of bond lengths, bond angles, and the three-dimensional arrangement of atoms. For this compound, a single-crystal X-ray diffraction study would confirm its molecular conformation in the solid state.

A key feature of interest would be the supramolecular arrangement. Carboxylic acids commonly form hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-head fashion. scispace.com This is a highly probable interaction for the title compound. Additionally, other intermolecular interactions such as halogen bonding involving the bromine atom or π-stacking of the pyridine rings could influence the crystal packing. nih.gov Analysis of the crystal structure of the related 3-bromopicolinic acid reveals such intermolecular hydrogen bonding networks. scispace.comresearchgate.net This information is critical for understanding the material's physical properties, such as melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. nih.gov These two techniques are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability. rsc.org

For this compound, the FT-IR spectrum would be dominated by strong, characteristic absorptions from the carboxylic acid group. A very broad O-H stretching band would be expected in the 2500-3300 cm⁻¹ region, and a sharp, intense C=O stretching band would appear around 1700-1725 cm⁻¹. researchgate.net The Raman spectrum, conversely, might provide clearer signals for the pyridine ring vibrations and the C-Br stretch, which are often weak in the IR spectrum. Together, these techniques provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | FT-IR |

| Aliphatic C-H | C-H stretch | 2850-3000 | FT-IR, Raman |

| Carboxylic Acid | C=O stretch | 1700-1725 | FT-IR |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 | FT-IR, Raman |

| Bromine | C-Br stretch | 500-650 | Raman, FT-IR |

Note: Wavenumber ranges are approximate and based on general spectroscopic data for the respective functional groups. researchgate.netresearchgate.net

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is well-suited for analyzing a polar, aromatic compound like this compound. rjptonline.org Using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol mixture, often with an acid modifier like formic or trifluoroacetic acid, a sharp, well-resolved peak for the compound can be obtained. helixchrom.comsielc.com A UV detector set to an appropriate wavelength (e.g., ~260 nm) would provide high sensitivity for the pyridine ring. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it often requires derivatization of the carboxylic acid group to an ester (e.g., a methyl or silyl (B83357) ester) to increase its volatility and prevent peak tailing. creative-proteomics.comcerealsgrains.org The separation by GC provides retention time information, while the coupled mass spectrometer provides mass spectra for peak identification, making it a powerful tool for identifying volatile impurities in a sample. nih.govthepharmajournal.com

Future Research Directions and Unexplored Avenues for 3 6 Bromopyridin 2 Yl Propanoic Acid

Development of More Sustainable and Efficient Synthetic Routes

The current synthetic routes to 3-(6-Bromopyridin-2-yl)propanoic acid and its derivatives often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies, drawing inspiration from the principles of green chemistry.

Key areas for exploration include:

Mechanochemical Synthesis: This solvent-free or low-solvent approach utilizes mechanical force to drive chemical reactions. Investigating the mechanochemical synthesis of this compound could lead to reduced solvent waste, lower energy consumption, and potentially novel reactivity.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future efforts could focus on identifying or engineering enzymes capable of catalyzing the synthesis of the target molecule or its precursors, moving towards bio-based production methods. ukri.org

Catalytic C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach. Developing catalytic systems that can selectively introduce the propanoic acid side chain onto a pre-existing 6-bromopyridine core via C-H activation would represent a significant advancement in efficiency.

| Synthesis Approach | Potential Advantages |

| Mechanochemistry | Reduced solvent use, energy efficiency |

| Biocatalysis | High selectivity, mild conditions, renewable |

| C-H Activation | High atom economy, reduced steps |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent reactivity of the bromopyridine moiety and the carboxylic acid group in this compound provides a fertile ground for exploring novel chemical transformations. Moving beyond standard cross-coupling and amidation reactions will be crucial for unlocking the full potential of this scaffold.

Future research should investigate:

Unconventional Cross-Coupling Reactions: While traditional palladium-catalyzed cross-coupling reactions are well-established, exploring alternative metal catalysts (e.g., nickel, copper, iron) could offer different reactivity profiles, improved cost-effectiveness, and access to novel derivatives. The reactivity of the bromine atom at the 6-position is a key site for such transformations. researchgate.netacs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Investigating the photocatalytic reactions of this compound, such as radical additions to the pyridine (B92270) ring or functionalization of the propanoic acid chain, could lead to unprecedented molecular architectures. nih.govresearchgate.net

Electrochemical Synthesis: Employing electricity to drive chemical reactions offers a clean and controllable method for synthesis. Exploring the electrochemical reduction or oxidation of this compound could unveil new pathways for derivatization.

Design and Synthesis of Advanced Derivatives with Precisely Tuned Structural Features

The structural versatility of this compound makes it an ideal platform for the design and synthesis of advanced derivatives with tailored properties for various applications, particularly in medicinal chemistry and materials science.

Promising avenues for derivatization include:

Bioisosteric Replacements: The 2-pyridone moiety, which can be accessed from 2-bromopyridines, is a known bioisostere for amides and phenols, offering potential improvements in drug-like properties such as solubility and metabolic stability. rsc.orgnih.gov

Pharmacophore Elaboration: The propanoic acid side chain can be readily derivatized to introduce a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. Pyridine derivatives are prevalent in a significant number of FDA-approved drugs. nih.govnih.gov

Polymer and Materials Integration: The carboxylic acid functionality provides a handle for incorporating the bromopyridine unit into polymers or onto surfaces, opening up possibilities for the development of new functional materials with tailored electronic or recognition properties.

Integration into Emerging Fields of Chemical Science

To accelerate discovery and enhance synthetic efficiency, the chemistry of this compound should be integrated into emerging fields of chemical science that offer significant advantages over traditional batch chemistry.

Key areas for integration are:

Flow Chemistry: Continuous flow synthesis offers benefits such as improved safety, scalability, and precise control over reaction parameters. nih.govnih.gov Developing flow-based syntheses and transformations of this compound would enable more efficient and reproducible production of the compound and its derivatives. chemistryviews.org

Photo-organocatalysis: This rapidly developing field combines the advantages of photochemistry and organocatalysis to achieve novel and selective transformations. Exploring photo-organocatalytic methods for the functionalization of the pyridine ring or the propanoic acid side chain could lead to the discovery of new reaction pathways.

Interdisciplinary Collaborative Research Initiatives

The full potential of this compound can only be realized through collaborative efforts that span multiple scientific disciplines. Breaking down traditional research silos will be essential for translating fundamental chemical discoveries into real-world applications.

Future research should be driven by:

Academia-Industry Partnerships: Collaboration between academic researchers focused on fundamental chemistry and industrial scientists with expertise in drug discovery and materials development can accelerate the translation of promising derivatives into valuable products.

Chemistry-Biology Interfaces: Interdisciplinary teams of chemists and biologists are crucial for designing and evaluating new bioactive molecules based on the this compound scaffold. This includes screening for various biological activities and understanding their mechanisms of action.

Computational and Experimental Synergy: Integrating computational modeling and theoretical studies with experimental work can provide valuable insights into reaction mechanisms, predict the properties of new derivatives, and guide the design of more efficient synthetic routes. innovations-report.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, drug discovery, and materials science.

Q & A

Q. Table 1: Representative Coupling Conditions

| Catalyst | Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | THF/H₂O | 80°C | 72 |

| Pd(OAc)₂/XPhos | XPhos | Dioxane | 100°C | 88 |

Q. Critical Factors :

- Oxygen Sensitivity : Degradation occurs if reactions are not anhydrous.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes Pd residues .

Which analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question

Multi-modal characterization is essential:

- NMR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆): Bromopyridinyl protons appear as doublets at δ 8.1–8.3 ppm; propanoic acid protons resonate as triplets at δ 2.6–3.0 ppm .

- ¹³C NMR confirms the carboxylic acid carbon at δ 172–174 ppm.

- HPLC : Reverse-phase C18 column with 0.1% trifluoroacetic acid (TFA) in H₂O/MeCN gradient (95:5 to 50:50 over 20 min) achieves >98% purity .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M-H]⁻ observed at m/z 244.9721 (calc. for C₈H₇BrNO₂) .

How does the bromopyridinyl moiety influence reactivity in cross-coupling reactions?

Advanced Research Question

The bromine atom at the 6-position enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling:

- Suzuki-Miyaura : Boronic acids couple regioselectively at the 2-position of the pyridine ring (Pd-catalyzed, K₂CO₃ base) .

- Buchwald-Hartwig Amination : Requires bulky ligands (e.g., DavePhos) to prevent debromination .

Mechanistic Insight :

Steric hindrance from the adjacent bromine slows coupling kinetics, necessitating higher temperatures (100–120°C) for full conversion .

What strategies mitigate by-product formation during purification?

Advanced Research Question

By-products (e.g., debrominated derivatives or ester intermediates) are minimized via:

- Recrystallization : Use ethanol/water (4:1) at 4°C to isolate crystalline product (mp 145–147°C) .

- Ion-Exchange Chromatography : Dowex 50WX4 resin removes unreacted propanoic acid precursors .

- pH Control : Acidify to pH 2–3 during extraction to protonate the carboxylic acid, improving solubility in organic phases .

How can researchers resolve contradictions in reported biological activities of structural analogs?

Data Contradiction Analysis

Discrepancies in IC₅₀ values arise from assay variability or structural modifications:

- Structural Analogues : Compare substituent effects (Table 2).

- Assay Conditions : pH and temperature significantly alter binding (e.g., 20% higher IC₅₀ at pH 6.8 vs. 7.4 for COX-2 inhibition) .

Q. Table 2: Activity Comparison of Bromopyridine Derivatives

| Compound | Target | IC₅₀ (μM) | Conditions |

|---|---|---|---|

| This compound | COX-2 | 12.3 | pH 7.4, 37°C |

| 3-(5-Chlorothiophen-2-yl)propanoic acid | COX-2 | 8.7 | pH 7.0, 25°C |

Q. Resolution Strategy :

- Standardize assays (e.g., uniform pH/temperature).

- Use isothermal titration calorimetry (ITC) for direct binding measurements .

How to design experiments for studying enzyme interactions?

Q. Method Development Focus

Molecular Docking :

- Use AutoDock Vina with PDB structures (e.g., 1PXX for COX-2) to predict binding modes.

- Score interactions between the bromine atom and hydrophobic pockets .

Fluorescence Quenching :

- Monitor tryptophan emission (λex 280 nm, λem 340 nm) with 0.1–10 μM compound to calculate Stern-Volmer constants .

Kinetic Assays :

- Measure Ki via Lineweaver-Burk plots using purified enzyme (e.g., 0.1–1.0 mg/mL) and varying substrate concentrations .

What are the challenges in scaling up synthesis while maintaining chirality?

Advanced Research Question

Chiral purity (>99% ee) is critical for bioactive derivatives:

- Asymmetric Catalysis : Use (R)-BINAP ligands in Pd-catalyzed couplings to retain configuration .

- Chiral HPLC : Daicel Chiralpak AD-H column (hexane/isopropanol 90:10) confirms enantiomeric excess .

Q. Scale-Up Risks :

- Racemization occurs above 60°C; maintain low temperatures during acidification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.